molecular formula C11H13ClN2O3 B13493212 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride

Cat. No.: B13493212
M. Wt: 256.68 g/mol
InChI Key: GRYAACWIVUIMPB-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also a basic building block for making protein degrader libraries .

Preparation Methods

The preparation of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:

This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:

    Substitution Reactions: The amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions.

    Reductive Amination: The compound is amenable to linker attachment via reductive amination.

    Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of functional groups suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include 4-dimethylaminopyridine for catalysis and various carboxyl linkers for conjugation. The major products formed are typically linked derivatives used in protein degrader libraries .

Scientific Research Applications

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .

Biological Activity

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound can be synthesized through the reaction of piperidine derivatives with substituted phenols under specific conditions. The yield and purity of the synthesized compounds are crucial for their biological evaluation.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an aromatase inhibitor and its implications in treating estrogen-dependent diseases.

Aromatase Inhibition

Research indicates that compounds related to this compound exhibit potent aromatase inhibition, which is essential for regulating estrogen levels in the body. For instance, a related compound was shown to inhibit human placental aromatase with an IC50 value significantly lower than that of established inhibitors like aminoglutethimide (AG) .

CompoundIC50 (µM)Remarks
3-(4-Aminophenoxy)piperidine-2,6-dione0.3Potent aromatase inhibitor
Aminoglutethimide (AG)37Reference compound

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves both intrinsic and extrinsic pathways of apoptosis .

Case Studies

  • Estrogen-Dependent Tumors : A study highlighted the effectiveness of this compound in reducing tumor growth in estrogen-dependent breast cancer models. The compound's ability to inhibit aromatase led to decreased estrogen levels and subsequent tumor regression .
  • Neuroprotective Effects : Another investigation into piperidine derivatives showed that they could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions of this compound with aromatase and other target enzymes. These studies reveal the compound's structural compatibility with active sites, enhancing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

3-(4-aminophenoxy)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c12-7-1-3-8(4-2-7)16-9-5-6-10(14)13-11(9)15;/h1-4,9H,5-6,12H2,(H,13,14,15);1H

InChI Key

GRYAACWIVUIMPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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